molecular formula C20H30BrCoN6O2 B134737 Cobalt chelates CAS No. 158318-97-9

Cobalt chelates

Cat. No.: B134737
CAS No.: 158318-97-9
M. Wt: 525.3 g/mol
InChI Key: PYKZINFEKIIUQO-XURFAINESA-K
Attention: For research use only. Not for human or veterinary use.
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Description

Cobalt chelates are coordination complexes where a cobalt ion is bound to an organic ligand by multiple bonds, forming stable ring structures. This chelation enhances the stability of the cobalt ion compared to its non-chelated forms. These compounds are characterized by their specific stability constants (log β), which quantify their affinity for cobalt; for instance, chelates with iminodiacetate (IDA) ligands have a log β of approximately 7, while a disaccharide-based ligand with two IDA groups exhibits a significantly higher stability (log β ≈ 12.3) . The stability of these complexes is influenced by factors such as pH and the number of donor atoms provided by the ligand . The primary research applications of this compound are diverse. In environmental science, they are investigated for the remediation of heavy metal contamination, particularly for recovering cobalt from lithium-ion battery waste streams . They also serve as effective absorbers for the removal of air pollutants like nitric oxide (NO) from flue gas, with ligands such as cysteine and mercaptosuccinic acid showing promising results . Furthermore, this compound are valuable in materials science, acting as precursors for the synthesis of functional materials, including thin films for electronic applications . Their metal-specificity also makes them useful in mineral processing for the flotation and separation of specific ores . From a mechanistic perspective, the "chelate effect" describes the superior affinity of multidentate ligands (those with multiple donor atoms, like IDA) for a metal ion compared to their monodentate counterparts. This increased stability is primarily entropic in origin and results in the formation of more rigid and stable complexes . The ligand's donor atoms (often O, N, and S) coordinate with the cobalt ion, potentially forming five-membered rings that are particularly stable . This product is designated For Research Use Only. It is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

158318-97-9

Molecular Formula

C20H30BrCoN6O2

Molecular Weight

525.3 g/mol

IUPAC Name

cobalt(3+);2-methyl-1H-imidazole;(Z)-4-[2-[[(Z)-4-oxidopent-3-en-2-ylidene]amino]ethylimino]pent-2-en-2-olate;bromide

InChI

InChI=1S/C12H20N2O2.2C4H6N2.BrH.Co/c1-9(7-11(3)15)13-5-6-14-10(2)8-12(4)16;2*1-4-5-2-3-6-4;;/h7-8,15-16H,5-6H2,1-4H3;2*2-3H,1H3,(H,5,6);1H;/q;;;;+3/p-3/b11-7-,12-8-,13-9?,14-10?;;;;

InChI Key

PYKZINFEKIIUQO-XURFAINESA-K

SMILES

CC1=NC=CN1.CC1=NC=CN1.CC(=CC(=NCCN=C(C)C=C(C)[O-])C)[O-].[Co+3].[Br-]

Isomeric SMILES

CC1=NC=CN1.CC1=NC=CN1.C/C(=C/C(=NCCN=C(/C=C(\[O-])/C)C)C)/[O-].[Co+3].[Br-]

Canonical SMILES

CC1=NC=CN1.CC1=NC=CN1.CC(=CC(=NCCN=C(C)C=C(C)[O-])C)[O-].[Co+3].[Br-]

Synonyms

CTC 96
CTC-96
Doxovi

Origin of Product

United States

Preparation Methods

Glycinate Cobalt Synthesis

  • CN102180806A outlines a method using glycine and basic cobaltous carbonate (CoCO₃·Co(OH)₂·H₂O) in water:

    • Chelation : Glycine and CoCO₃ are stirred at 60–80°C, releasing CO₂.

    • Drying : The product is centrifuged and dried at 100–120°C.

    • Key parameters: Molar ratio of glycine to cobaltous carbonate = 10:1.

    • Yield: >90% with cobalt content ≥25%.

Methionine Chelate Cobalt

  • CN109744386A describes a feed-grade chelate using methionine and cobalt chloride:

    • Methionine is dissolved in alkaline solution (pH 9–10) and reacted with CoCl₂ at 50–70°C.

    • The product is precipitated with ethanol, achieving >85% purity.

Schiff Base and Tetrazolato Complex Synthesis

Schiff bases and nitrogen-donor ligands form structurally diverse this compound:

Cobalt(III) Schiff Base Complexes

  • RSC Adv. 2018 reports a one-pot synthesis of [Co(L)(PTZ)(N₃)] (PTZ = 5-(2-pyridyl)tetrazole):

    • Cobalt(II) nitrate, Schiff base ligands, and sodium azide react in methanol under aerobic conditions.

    • The reaction proceeds via in situ cycloaddition, forming Co(III) complexes with octahedral geometry.

Tetrazolato Complexes

  • Cobalt(II) salts react with 2-cyanopyridine and NaN₃ to form tetrazolato ligands, which coordinate cobalt in +2 or +3 oxidation states.

Biological Ligand-Based Chelation

Peptides and flavonoids are emerging as eco-friendly ligands for cobalt chelation:

Peptide-Cobalt Chelates

  • PMC8775498 designs peptides like wAlb12 (derived from human serum albumin) that bind cobalt at neutral pH.

    • UV-Vis and ESI-MS confirm 1:1 Co-peptide stoichiometry.

Flavonoid Chelators

  • RSC Adv. 2023 identifies 3-hydroxyflavone as a mild cobalt chelator, effective at pH 5.5–7.5.

    • Stability constants (log K) range from 4.2 to 5.8, depending on pH.

Solid-State and Thermal Methods

Thermal Decomposition of Polymetallic Chelates

  • J. Chem. 2021 studies the pyrolysis of cobalt-naphthazarin chelates:

    • Decomposition occurs in three stages (25–800°C), with activation energies of 45–75 kJ/mol.

    • Final residue: Co₃O₄ (confirmed by XRD).

Mechanochemical Synthesis

  • Ball milling cobalt acetate with ligands like 8-hydroxyquinoline yields chelates without solvents.

Electrochemical and Redox Methods

Cobalt(II/III) Redox Systems

  • Inorg. Chem. 1969 synthesizes Co(III) triethylenetetramine complexes via electrochemical oxidation of Co(II) precursors.

    • Potentiostatic control at +0.8 V (vs. Ag/AgCl) ensures quantitative conversion.

Aerobic Oxidation in Vitamin B₁₂ Biosynthesis

  • CobZ enzyme mediates cobalt insertion into corrin rings via O₂-dependent oxidation, forming Co(III)-corrinoids.

Comparative Analysis of Preparation Methods

Method Ligand Type Cobalt Source Conditions Yield Application
In situ polymerizationSalen derivativesCoCl₂80–110°C, AIBN>80%Polymer MW control
Glycinate synthesisGlycineCoCO₃60–80°C, H₂O>90%Feed additives
Schiff base synthesisTetrazolato ligandsCo(NO₃)₂Methanol, aerobic70–85%Catalysis
Peptide chelationwAlb12 peptideCoCl₂pH 7.4, 25°C60–75%Biomedical

Key Research Findings

  • Ligand Geometry Effects : Square-planar Co(I) chelates (e.g., [Co(gly)Cl₃]) show anticancer activity but require inert atmospheres for synthesis.

  • pH Dependency : Flavonoid-based chelation is ineffective below pH 4.5, limiting gastrointestinal applications.

  • Thermal Stability : Cobalt glycinate decomposes at 220°C, making it suitable for feed pelleting .

Chemical Reactions Analysis

Types of Reactions

Cobalt chelates undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medical Applications

1.1 Radiopharmaceuticals

Cobalt chelates are extensively used in the development of radiopharmaceuticals for diagnostic imaging and targeted therapy. For instance, cobalt-57, a radioactive isotope, is conjugated with chelating agents to create imaging agents for SPECT (Single Photon Emission Computed Tomography) scans. The development of peptide-based this compound, such as the wAlb12 peptide derived from human serum albumin (HSA), shows promise for binding cobalt ions effectively while maintaining low cytotoxicity .

Case Study: Peptide-Based Chelates

  • Objective : To develop a stable and non-toxic cobalt-binding peptide.
  • Findings : The wAlb12 peptide demonstrated a high binding affinity for Co(II) ions with a dissociation constant (KdK_d) of 75 μM. It was shown to be stable in biological conditions and non-toxic to cell lines .

1.2 Treatment of Metal Poisoning

This compound have been investigated as antidotes for cyanide poisoning. They work by binding to cyanide ions, thereby reducing their toxicity. Research indicates that this compound can effectively displace cyanide from cytochrome c oxidase, restoring cellular respiration .

Case Study: this compound as Antidotes

  • Application : Treatment of hydrocyanic intoxication.
  • Results : this compound were found to significantly mitigate the effects of cyanide poisoning in clinical settings, demonstrating their potential as effective antidotes .

Agricultural Applications

Cobalt is an essential micronutrient for plants, particularly in the synthesis of vitamin B12. This compound are used to enhance the bioavailability of cobalt in soil, improving plant growth and yield.

2.1 Fertilizers

Cobalt chelated fertilizers have been developed to provide a more efficient source of cobalt for crops. Studies show that the application of cobalt-chelated zinc can enhance plant growth under varying irrigation conditions .

Fertilizer Type Application Rate (kg/ha) Plant Yield Increase (%)
Cobalt Chelate515
Cobalt Sulfate510

Case Study: Impact on Crop Yield

  • Objective : To assess the effectiveness of cobalt chelated fertilizers.
  • Findings : The application of this compound resulted in a significant increase in crop yield compared to traditional forms of cobalt .

Mechanism of Action

The mechanism of action of Cobalt chelates involves strong binding to histidine residues in viral proteins. This binding disrupts the function of viral enzymes, inhibiting viral replication. The molecular target is believed to be the herpes virus maturational protease, a serine protease containing large amounts of histidine .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

Property Cobalt Chelates Copper Chelates Iron Chelates Nickel Chelates
Common Ligands EDTA, PAR, 8-hydroxyquinoline EDTA, porphyrins EDTA, citrate EDTA, dimethylglyoxime
Oxidation States +2, +3 +1, +2 +2, +3 +2
Coordination Geometry Octahedral (most common) Square planar (Cu²⁺) or tetrahedral Octahedral (Fe³⁺) Octahedral or square planar
Magnetic Susceptibility Paramagnetic (Co³⁺: low-spin; Co²⁺: high-spin) Paramagnetic (Cu²⁺) Paramagnetic (Fe³⁺) or diamagnetic (Fe²⁺) Paramagnetic (Ni²⁺)

Toxicity and Environmental Impact

  • This compound are less toxic than free Co²⁺ ions due to reduced metal ion leaching .
  • In contrast, copper chelates can accumulate in aquatic systems, posing higher ecotoxicity risks .

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